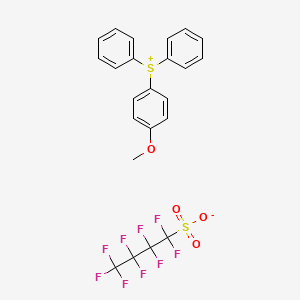

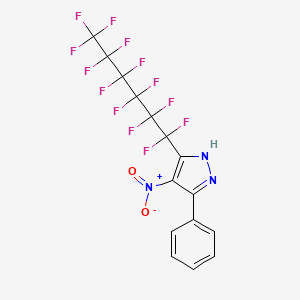

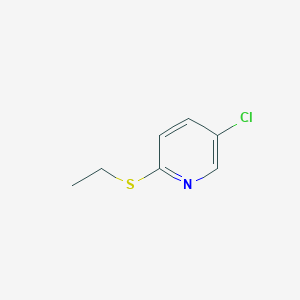

![molecular formula C11H22N2 B3039447 (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS No. 1072102-31-8](/img/structure/B3039447.png)

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

説明

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a valuable intermediate used for constructing quinolone and naphthyridine derivatives having antibacterial effectiveness . It’s a molecular scaffold found in a wide range of natural products and medicinal agents .

Synthesis Analysis

The synthesis of this compound involves several steps which are easy to operate with high yield . The entire synthetic process includes 8 steps . The preparation of (S,S)-2,8-diazabicyclo [4.3.0]nonane of formula I-a is showing in scheme 1 . The intermediate, racemic cis- (S,S/R,R)-8-benzyl-2,8-diazabicyclo [4.3.0]nonane of formula IV described in EP 0350733B1 is prepared via the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form 6-benzyl-pyrrolo [3,4-b]pyridine-5,7-dione of formula II, followed by de-aromatization via catalytic hydrogenation to generate formula III and LAH reduction to remove di-carbonyl groups .Molecular Structure Analysis

The amino substituted bicyclo[4.3.0]nonane is a molecular scaffold found in a wide range of natural products and medicinal agents . Despite this, synthetic methods for the general preparation of this structural motif are sparse .Chemical Reactions Analysis

The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .科学的研究の応用

Neuropharmacological Applications

Nicotinic Acetylcholine Receptor Interaction : The 3,7-diazabicyclo[3.3.1]nonane scaffold, closely related to the chemical , has been explored for its interactions with nicotinic acetylcholine receptors (nAChRs). This research focuses on how different hydrogen bond acceptor systems influence these interactions, showing potential for development of compounds with high affinity and subtype selectivity for nAChR, particularly α4β2(∗) nAChRs (Eibl et al., 2013).

Positive Allosteric Modulation of AMPA Receptors : A derivative of 3,7-diazabicyclo[3.3.1]nonane has been identified as a positive allosteric modulator of AMPA receptors in the CNS. This compound demonstrated significant memory improvement in animal models, suggesting its potential in treating psycho-neurological diseases (Grigoriev et al., 2019).

Material Science and Chemistry Applications

Liposomal Delivery Systems : The 3,7-diazabicyclo[3.3.1]nonane scaffold is instrumental in the design of molecular switches for liposomal delivery systems. These systems are sensitive to external stimuli like pH changes, which can trigger the release of compounds from liposomal containers (Veremeeva et al., 2021).

Synthesis of Organic Compounds : There's considerable interest in synthesizing derivatives of 3,7-diazabicyclo[3.3.1]nonane due to their potential as molecular switches and their ability to undergo conformational reorganization. This ability is vital in the development of stimulus-sensitive compounds (Veremeeva et al., 2019).

Ferroelectric Materials : The 1,5-diazabicyclo[3.2.2]nonane variant has been used in the synthesis of 3D molecular ferroelectrics, which have applications in materials science due to their electric polarization characteristics (Han et al., 2022).

作用機序

Target of Action

The primary targets of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane are the sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), play a significant role in various biological and pathological conditions .

Mode of Action

This compound interacts with its targets, the sigma receptors, by binding to them . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .

Result of Action

The most notable compounds of this compound have been screened for analgesic effects in vivo . Their functional profile was determined through in vivo and in vitro models . Some compounds reached the maximum antiallodynic effect at 20 mg/kg . The selective S1R agonist PRE-084 completely reversed their action, indicating that the effects are entirely dependent on the S1R antagonism .

特性

IUPAC Name |

(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNMUPYECOXNEZ-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCCC2CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC[C@H]2CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3039373.png)

![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)